2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline

Catalog No.
S6763358
CAS No.
2640836-06-0
M.F
C20H22N4O
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-...

CAS Number

2640836-06-0

Product Name

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline

IUPAC Name

2-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C20H22N4O/c1-15-12-21-9-6-19(15)25-14-16-7-10-24(11-8-16)20-13-22-17-4-2-3-5-18(17)23-20/h2-6,9,12-13,16H,7-8,10-11,14H2,1H3

InChI Key

HIZRMVVEGXPUQO-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC4=CC=CC=C4N=C3

The exact mass of the compound 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is 334.17936134 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline is a complex organic compound featuring a quinoxaline core, a piperidine ring, and a substituted pyridine moiety. This compound is characterized by its unique structural arrangement, which includes an ether linkage connecting the piperidine to the 3-methylpyridine group. The quinoxaline structure is a bicyclic compound that consists of two fused aromatic rings, which contributes to its potential biological activity and chemical reactivity.

There is no scientific literature available describing the mechanism of action of this compound.

  • The presence of aromatic rings suggests potential skin irritation and genotoxicity.
  • The methoxy group is generally well-tolerated but may cause mild allergic reactions in some individuals.
Due to the presence of multiple functional groups:

  • Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
  • Reduction: Reduction reactions can modify the quinoxaline core or the piperidine ring, potentially altering its biological activity.
  • Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine or quinoxaline rings, enhancing its reactivity and functionality.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature and solvent choice, are tailored to achieve desired outcomes.

2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline has been investigated for its potential biological activities. Studies suggest that it may exhibit antimicrobial, antiviral, and anticancer properties. The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors, which can modulate their activity. For instance, compounds with similar structures have shown promise in inhibiting certain enzymes involved in disease pathways .

The synthesis of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline typically involves several steps:

  • Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
  • Introduction of the Piperidine Ring: A suitable piperidine derivative undergoes nucleophilic substitution with the quinoxaline core.
  • Attachment of the Pyridine Moiety: The pyridine group is introduced via an etherification reaction with a hydroxyl group on the piperidine ring.

These synthetic routes may vary based on desired yields and purity levels.

The applications of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline span several fields:

  • Medicinal Chemistry: Investigated as a potential drug candidate for various diseases due to its biological activity.
  • Material Science: Used in developing advanced materials owing to its unique chemical properties.
  • Coordination Chemistry: Acts as a ligand in coordination chemistry for synthesizing metal complexes .

Interaction studies have focused on understanding how 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline interacts with biological targets. These studies often employ techniques such as molecular docking and binding affinity assays to determine how effectively the compound binds to specific enzymes or receptors. Insights from these interactions can inform further modifications to enhance potency and selectivity against target pathways .

Several compounds share structural similarities with 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline:

  • 6-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline
    • Similarity: Contains a quinoxaline core and piperidine ring.
    • Uniqueness: Different substituents on the piperidine ring affect biological activity.
  • 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline
    • Similarity: Features a quinoxaline structure with a pyrrolidine instead of a piperidine.
    • Uniqueness: The presence of a pyrrolidine ring may influence pharmacological properties differently.
  • N-(4-Methyl-3-amino phenyl)-4-(3-pyridinyloxy)-1-piperazinecarboxamide
    • Similarity: Contains piperazine and aromatic groups.
    • Uniqueness: Different functional groups may provide distinct therapeutic effects.

Uniqueness

The uniqueness of 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline lies in its specific combination of functional groups that allows for diverse

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

334.17936134 g/mol

Monoisotopic Mass

334.17936134 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

Explore Compound Types